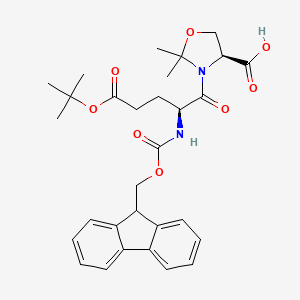![molecular formula C7H5Cl2N3 B1448611 5,7-dichloro-1-méthyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1803608-25-4](/img/structure/B1448611.png)
5,7-dichloro-1-méthyl-1H-pyrazolo[4,3-b]pyridine
Vue d'ensemble
Description
5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a chemical compound belonging to the class of pyrazolo[4,3-b]pyridines
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: In industry, 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine can be used in the manufacture of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.
Mécanisme D'action
Target of Action
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been known to interact with various biological targets due to their structural similarity with purine bases adenine and guanine .
Mode of Action
It’s worth noting that compounds in the pyrazolo[3,4-b]pyridine family are known to interact with their targets in a variety of ways, often leading to significant changes in cellular processes .
Biochemical Pathways
Given the structural similarity of pyrazolo[3,4-b]pyridines to purine bases, it’s plausible that they could affect pathways involving these bases .
Result of Action
Compounds in the pyrazolo[3,4-b]pyridine family have been known to exhibit a variety of biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1H-pyrazolo[4,3-b]pyridine with chlorinating agents such as thionyl chloride or phosphorus oxychloride[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the generated hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using safer reagents, is often emphasized in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of pyrazolo 3,4-.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]pyridine
1H-Pyrazolo[2,3-b]pyridine
1H-Pyrrolo[2,3-b]pyridine
Uniqueness: 5,7-Dichloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.
Propriétés
IUPAC Name |
5,7-dichloro-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-7-4(8)2-6(9)11-5(7)3-10-12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNAAFMIZCAQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide](/img/structure/B1448537.png)





![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-one](/img/structure/B1448548.png)


